molecular formula C13H21N3O4 B11751470 (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

Cat. No.: B11751470
M. Wt: 283.32 g/mol
InChI Key: OJNAORAGMROAOY-VIFPVBQESA-N
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Description

(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is a synthetic organic compound that features both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol typically involves multi-step organic reactions. One possible route could involve the nitration of a phenol derivative followed by amination and subsequent coupling with a tert-butylamino group. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

For industrial production, the synthesis would likely be scaled up using batch or continuous flow processes. Key considerations would include the availability of starting materials, reaction efficiency, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group could be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenoxy group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for nitro group reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the amino group could yield nitroso derivatives, while reduction of the nitro group would yield additional amino groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol would depend on its specific applications. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-amino-3-nitrophenoxy)-3-(methylamino)propan-2-ol
  • (2S)-1-(2-amino-3-nitrophenoxy)-3-(ethylamino)propan-2-ol

Uniqueness

What sets (2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol apart from similar compounds is the presence of the tert-butylamino group, which can influence its steric properties and potentially its biological activity.

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)15-7-9(17)8-20-11-6-4-5-10(12(11)14)16(18)19/h4-6,9,15,17H,7-8,14H2,1-3H3/t9-/m0/s1

InChI Key

OJNAORAGMROAOY-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC(=C1N)[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1N)[N+](=O)[O-])O

Origin of Product

United States

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